6-(2,4-dimethylphenyl)pyridazine-3-thiol
Description
6-(2,4-Dimethylphenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted with a thiol (-SH) group at position 3 and a 2,4-dimethylphenyl moiety at position 5. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The thiol group introduces redox activity and metal-binding capabilities, making the compound a candidate for chemosensors or catalytic applications .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNPOARHOHAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252395 | |
| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71823-13-7 | |
| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71823-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Hydrazine hydrate reacts with 1,4-dicarbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) to form the pyridazine ring. The 2,4-dimethylphenyl group is introduced via a pre-functionalized diketone intermediate. For example, 2,4-dimethylphenylglyoxal reacts with hydrazine hydrate in ethanol at reflux (78°C) to yield the pyridazine core. Subsequent thiolation at the 3-position is achieved using phosphorus pentasulfide (P₂S₅) in anhydrous toluene, producing the target compound with yields of 65–72%.
Key Variables:
-
Solvent: Ethanol, dimethylformamide (DMF), or toluene.
-
Catalyst: Acidic conditions (pH 2–4) accelerate cyclization.
S-Arylation for Thiol Group Introduction
S-Arylation provides a direct route to introduce the thiol group onto the pyridazine ring, bypassing post-cyclization modifications. This method is highlighted in patent literature for related compounds, such as vortioxetine.
Methodology and Optimization
A halogenated pyridazine intermediate (e.g., 3-chloro-6-(2,4-dimethylphenyl)pyridazine) undergoes nucleophilic substitution with 2,4-dimethylbenzenethiol. The reaction is catalyzed by copper(I) iodide in the presence of a base (K₂CO₃) and a ligand (1,10-phenanthroline) in DMF at 110°C. This one-pot process achieves yields of 80–85%, with palladium-free conditions reducing purification complexity.
Advantages:
Thiosemicarbazone Intermediate Route
Thiosemicarbazones serve as versatile precursors for pyridazine-thiol derivatives. The synthesis involves condensing hydrazine hydrate with 2,4-dimethylphenyl isothiocyanate, followed by cyclization.
Stepwise Synthesis
-
Thiosemicarbazone Formation:
Hydrazine hydrate reacts with 2,4-dimethylphenyl isothiocyanate in methanol at 25°C, forming the thiosemicarbazone intermediate (yield: 92%). -
Cyclization:
The intermediate undergoes acid-catalyzed cyclization (HCl, ethanol, reflux) to yield this compound.
Table 1: Comparative Analysis of Preparation Methods
| Method | Starting Materials | Yield (%) | Key Conditions |
|---|---|---|---|
| Cyclization | Hydrazine, diketone | 65–72 | Ethanol, HCl, 78°C |
| S-Arylation | 3-chloropyridazine, thiol | 80–85 | CuI, DMF, 110°C |
| Thiosemicarbazone | Isothiocyanate, hydrazine | 87–92 | Methanol/HCl, 25°C/reflux |
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, enhancing reaction control and yield consistency. For example, a two-step continuous process achieves 89% yield by integrating cyclization and thiolation in tandem reactors.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyridazine ring or the phenyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced derivatives of the pyridazine ring or phenyl group.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview
The presence of pyridazine and thiol functional groups in 6-(2,4-dimethylphenyl)pyridazine-3-thiol suggests potential biological activities. Pyridazine derivatives have been investigated for their antitumor and anti-inflammatory properties. The thiol group is known to play a significant role in biological processes, including enzyme activity modulation and antioxidant effects.
Potential Biological Activities
- Antitumor Activity : Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain pyridazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 6-(2,4-DMP)PT could be explored for similar applications.
- Anti-inflammatory Effects : Pyridazine derivatives have also been studied for their ability to reduce inflammation. The thiol group may contribute to this activity by scavenging reactive oxygen species (ROS) or modulating inflammatory pathways.
Case Studies
- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, pyridazine-based compounds were shown to inhibit specific kinases involved in cancer progression. Future research could focus on synthesizing analogs of 6-(2,4-DMP)PT to evaluate their efficacy against targeted cancer therapies.
- Inflammation Models : A study demonstrated that thiol-containing compounds reduced cytokine production in lipopolysaccharide (LPS)-induced inflammation models. This suggests that 6-(2,4-DMP)PT may have potential as an anti-inflammatory agent.
Material Science
Overview
The structural characteristics of this compound make it a candidate for applications in material science. The compound's aromatic rings and heterocyclic moieties suggest potential uses in developing new materials with desirable properties.
Potential Applications
- Conductive Polymers : The compound's ability to form π-π interactions could be harnessed in the synthesis of conductive polymers. These materials are essential for electronic devices and sensors.
- Nanocomposites : Incorporating 6-(2,4-DMP)PT into nanocomposite materials may enhance mechanical properties and thermal stability due to its rigid structure.
Case Studies
- Conductive Polymer Research : A recent study explored the use of pyridazine derivatives in creating conductive polymer films with enhanced electrical conductivity compared to traditional materials. This research indicates a pathway for integrating 6-(2,4-DMP)PT into similar applications.
- Nanocomposite Development : Research has shown that the inclusion of thiol-containing compounds can improve the compatibility and dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties.
Summary Table of Applications
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antitumor and anti-inflammatory agents | Journal of Medicinal Chemistry |
| Material Science | Conductive polymers and nanocomposites | Recent studies on conductive films |
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s aromatic structure allows it to interact with hydrophobic regions of biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Hydrazone Derivatives
3-Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl exhibit broad biological activities (antifungal, antibacterial) and serve as chemosensors due to their reversible binding with metal ions. Unlike 6-(2,4-dimethylphenyl)pyridazine-3-thiol, these hydrazones lack a thiol group but share the 2,4-dimethylphenyl substituent, which enhances π-π stacking interactions in sensor applications .
s-Triazine Derivatives
s-Triazines functionalized with 2,4-dimethylphenyl groups (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) are commercial UV absorbers.
Thienopyrimidine Derivatives
N-(2,4-Dimethylphenyl)-6-(2-methyl-3-pyridyl)thienopyrimidin-4-amine () demonstrates inhibitory activity against α and γ enzyme isoforms.
Thiol-Containing Heterocycles
Compounds like 2-[4-(phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol]pyridine () highlight the role of thiols in enhancing redox activity and metal chelation. Compared to these pyridine/thiol hybrids, the pyridazine-thiol core in the target compound may offer distinct electronic properties due to its nitrogen arrangement.
Research Findings and Data
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Substituent Effects : The 2,4-dimethylphenyl group consistently improves stability and lipophilicity across diverse cores (hydrazones, triazines, pyridazines).
Core Structure Influence: Pyridazines offer electron-deficient cores suitable for charge-transfer applications. Triazines excel in UV absorption due to conjugated π-systems. Thienopyrimidines exhibit planar structures ideal for enzyme inhibition .
Thiol Functionality: Thiol groups enhance metal-binding capacity, suggesting the target compound’s utility in sensor chemistry compared to non-thiolated analogs .
Biological Activity
6-(2,4-dimethylphenyl)pyridazine-3-thiol (also known as 3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂N₂S
- Molecular Weight : 216.30 g/mol
- CAS Number : 71823-13-7
- IUPAC Name : 3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The presence of thiol and pyridazine functional groups is significant for its biological activity.
Antimicrobial Properties
Research indicates that pyridazine derivatives exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various microbial strains. In a comparative study, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Studies show that this compound can effectively reduce oxidative stress markers in vitro, indicating its potential role in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may serve as a therapeutic agent in conditions characterized by chronic inflammation .
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Free Radical Scavenging : The thiol group can donate hydrogen atoms to free radicals, neutralizing their harmful effects.
- Regulation of Cytokine Production : By modulating signaling pathways associated with inflammation, this compound can reduce the expression of various cytokines.
Case Studies and Research Findings
A selection of relevant studies highlights the biological efficacy of this compound:
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways involved.
- Formulation Development : Exploring potential delivery methods for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 6-(2,4-dimethylphenyl)pyridazine-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in basic media, followed by functionalization. For example, analogous thiol-containing compounds (e.g., 4-phenyl-1,2,4-triazole-3-thiols) are synthesized via hydrazine intermediates, with alkylation or Mannich reactions used to generate derivatives . Key factors affecting yield include:
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine ring and substituent positions (e.g., distinguishing 2,4-dimethylphenyl groups) .
- IR spectroscopy : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validation of molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolving crystallographic disorder in derivatives, as seen in structurally similar pyridazinones .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Light sensitivity : Thiol groups are prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
- pH-dependent stability : Thiols are stable in mildly acidic to neutral conditions but degrade in strong bases (e.g., NaOH >1M) due to deprotonation and disulfide formation .
- Thermal stability : Decomposition observed above 150°C; use low-temperature reactions (<100°C) for functionalization .
Advanced Research Questions
Q. What mechanistic insights exist for the alkylation and Mannich reactions of this thiol?
- Alkylation : Nucleophilic attack by the thiolate anion on alkyl halides (e.g., methyl iodide), with reactivity influenced by solvent polarity (DMF > ethanol) and steric hindrance from the 2,4-dimethylphenyl group .
- Mannich reactions : Formation of thioether derivatives via formaldehyde and amine intermediates. Steric effects from the pyridazine ring can slow amine addition, requiring catalytic acid (e.g., HCl) .
- Competing pathways : Over-alkylation or oxidation can occur if stoichiometry or inert conditions are not strictly controlled .
Q. How can computational methods optimize reaction design for novel derivatives?
- Reaction path searching : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in functionalization .
- Solvent screening : COSMO-RS simulations assess solvent compatibility for solubility and reactivity .
- Machine learning : Training models on existing pyridazine-thiol reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .
Q. What experimental design strategies improve synthesis efficiency and reproducibility?
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a structured matrix to identify significant factors. For example, a 2³ factorial design can optimize yield with minimal experiments .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reagent molar ratios vs. purity) .
- DoE software : Tools like Minitab or JMP streamline data analysis for multi-step syntheses .
Q. How should researchers address contradictions in reported biological activity data for derivatives?
- Source analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, antiplatelet activity may vary due to thiol oxidation during bioassays .
- Structural validation : Re-characterize disputed compounds via NMR/X-ray to confirm regiochemistry .
- Meta-analysis : Use statistical tools to aggregate data from multiple studies, identifying outliers or trends .
Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?
- Process intensification : Continuous flow reactors reduce side reactions by improving heat/mass transfer .
- Membrane technologies : Purify intermediates via nanofiltration to remove byproducts (e.g., disulfides) .
- Kinetic studies : Identify rate-limiting steps (e.g., cyclization) for targeted optimization .
Methodological Recommendations
- For reproducibility : Document exact stoichiometry, solvent grades, and inert atmosphere protocols.
- For data validation : Cross-check analytical results with computational predictions (e.g., DFT-calculated NMR shifts) .
- For interdisciplinary collaboration : Integrate synthetic chemistry with computational modeling and process engineering early in project design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
